2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide features a thieno[2,3-d]pyrimidinone core substituted with a 5-methylfuran-2-yl group at position 5, an allyl group at position 3, and a thioacetamide linker connected to a 2,3-dihydrobenzo[1,4]dioxin-6-yl moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties . The allyl and dihydrodioxin substituents likely enhance solubility and target specificity compared to simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-3-8-27-23(29)21-16(17-6-4-14(2)32-17)12-33-22(21)26-24(27)34-13-20(28)25-15-5-7-18-19(11-15)31-10-9-30-18/h3-7,11-12H,1,8-10,13H2,2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIHVNNUYTDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex heterocyclic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 505.53 g/mol. It features a thieno[2,3-d]pyrimidine core structure which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18F3N3O3S2 |
| Molecular Weight | 505.53 g/mol |
| CAS Number | 379236-50-7 |
Anticancer Activity
Research indicates that compounds similar to the thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies show that it can inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. The exact mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Anti-inflammatory Properties
There is evidence supporting the anti-inflammatory effects of similar thieno[2,3-d]pyrimidine derivatives. These compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated a series of thieno[2,3-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that structural modifications can enhance anticancer activity.
- Antimicrobial Testing : In a study published in Phytotherapy Research, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Anti-inflammatory Mechanism : Research documented in Clinical and Experimental Immunology highlighted that thieno[2,3-d]pyrimidine derivatives could effectively downregulate TNF-alpha and IL-6 in activated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thieno[2,3-d]Pyrimidinone Derivatives
Key Observations:
Substituent Influence on Bioactivity: The benzylthio group in compound 2d contributes to antimicrobial activity, while the target compound’s allyl and dihydrodioxin groups may modulate selectivity or potency.
Synthesis Efficiency :
- Yields for analogs range from 57% to 80%, with methods involving condensation (e.g., thiouracil derivatives with anthranilic acid ) or alkylation . The target compound’s synthesis route remains unspecified but may align with these protocols.
Molecular Weight and Solubility :
Functional Group Variations and SAR
- 5-Methylfuran-2-yl : Present in both the target compound and 11b , this group is associated with π-π stacking interactions in bioactive molecules.
- Thioacetamide Linker : Common in all analogs, this linker facilitates structural diversity via substitution (e.g., dichlorophenyl in vs. dihydrodioxin in the target compound).
- N-Substituents : The dihydrodioxin group in the target compound offers a rigid, oxygen-rich scaffold, contrasting with planar aromatic systems (e.g., naphthyl ), which may influence pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
